molecular formula C16H10F3NO B1343527 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile CAS No. 898777-72-5

3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile

Cat. No. B1343527
M. Wt: 289.25 g/mol
InChI Key: DRYOBUBRFKADNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures and reactions with other chemicals to introduce specific functional groups. For instance, the synthesis of a compound with a trifluoromethyl group and a benzonitrile structure was achieved by reacting 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene, followed by further reactions to obtain the desired phthalocyanines with peripheral positions containing the trifluoromethyl group . Similarly, other compounds with trifluorophenyl groups were synthesized through two-step procedures from corresponding benzazoles .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile" has been analyzed using various spectroscopic techniques and computational methods. For example, the molecular geometry of a compound with bis(trifluoromethyl)phenoxy and prop-2-yn-1-yloxy groups was determined using X-ray crystallography and compared with computational models using Hartree-Fock and density functional theory .

Chemical Reactions Analysis

Chemical reactions involving compounds with trifluorophenyl and benzonitrile structures have been studied, revealing interesting reactivity and potential applications. For instance, a compound with a tetrafluoro-cyanomethylphenyl acrylonitrile structure exhibited color change upon reaction with aliphatic amines due to ion-pair formation . Additionally, the click reaction of a fluorinated phthalonitrile with sugar azide to form a triazole ring demonstrates the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-benzonitrile derivatives have been investigated, particularly in the context of their electrochemical behavior. The addition of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium-ion batteries improved the cyclic stability and capacity retention of the cathode material, indicating its role in forming a protective film and suppressing manganese dissolution . The spectroelectrochemical properties of phthalocyanines bearing trifluoromethyl groups were also studied, showing diffusion-controlled electron transfer properties and potential applicability in electrochemical technologies .

Scientific Research Applications

  • Organic Synthesis

    • α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2’-type substitution, cationic S N 1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
    • Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
  • Fluorescence Microscopy

    • Fluorescence microscopy is one of the most sought-after imaging techniques in the biological research field .
    • With the advent of many novel technologies, the method of fluorescence imaging has grown manifolds .
    • Our ability to visualize and resolve samples at different length scales using fluorescence imaging has improved significantly with a wide variety of microscopic techniques that are currently available .
    • We now have access to various kinds of microscopes starting from basic epi-fluorescence microscope to highly advanced super resolution imaging techniques like photoactivated localization microscopy (PALM), stochastic optical reconstruction microscopy (STORM), etc .
    • With such superresolution microscopic techniques, we now have the ability to detect and resolve the signals at the level of individual molecules .

properties

IUPAC Name

3-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)4-5-15(21)12-3-1-2-11(6-12)9-20/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYOBUBRFKADNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644998
Record name 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile

CAS RN

898777-72-5
Record name 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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